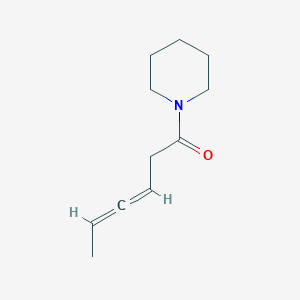
1-Methyl-4-(propan-2-yl)-1,2,4-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(propan-2-yl)-1,2,4-triazinane is a heterocyclic organic compound that contains a triazinane ring substituted with a methyl group at the 1-position and an isopropyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(propan-2-yl)-1,2,4-triazinane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-1,2,4-triazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of automated systems ensures consistent quality and yield. The product is then isolated and purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(propan-2-yl)-1,2,4-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new substituents on the triazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation may involve alkyl halides.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and alkylated triazinane compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(propan-2-yl)-1,2,4-triazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(propan-2-yl)-1,2,4-triazinane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but different chemical properties.
Gamma-terpinene: Another monoterpene with a similar carbon skeleton but different functional groups.
Eigenschaften
CAS-Nummer |
88967-26-4 |
|---|---|
Molekularformel |
C7H17N3 |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-yl-1,2,4-triazinane |
InChI |
InChI=1S/C7H17N3/c1-7(2)10-5-4-9(3)8-6-10/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
SBAWZCOQXJPTSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(NC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


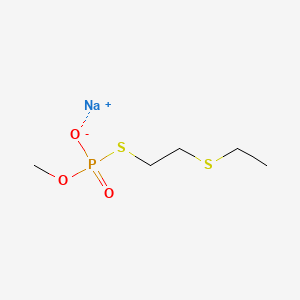
![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)
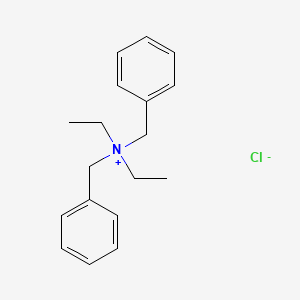

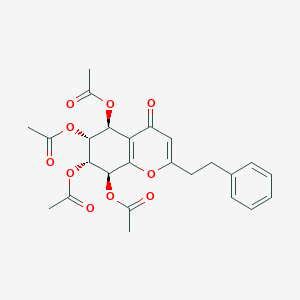

![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
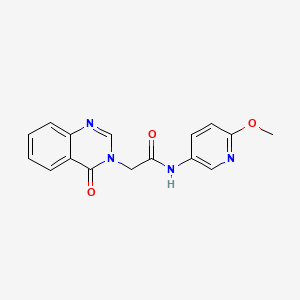
![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
![(2S)-2-[[(3S,6S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14146768.png)
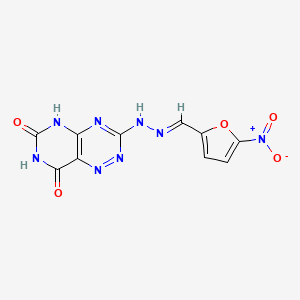
![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)
